1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one
Description
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is a substituted aromatic ketone featuring a propan-1-one backbone attached to a phenyl ring with two functional groups: a bromomethyl (-CH2Br) substituent at the ortho (2nd) position and a trifluoromethylthio (-SCF3) group at the meta (3rd) position.
Properties
Molecular Formula |
C11H10BrF3OS |
|---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10BrF3OS/c1-2-9(16)7-4-3-5-10(8(7)6-12)17-11(13,14)15/h3-5H,2,6H2,1H3 |
InChI Key |
HCWUXVOSIYWOIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)CBr |
Origin of Product |
United States |
Preparation Methods
Bromination of the Precursor Substrate
The synthesis begins with 1-(2-methyl-3-(trifluoromethylthio)phenyl)propan-1-one, where radical bromination introduces the bromomethyl group. N-Bromosuccinimide (NBS) serves as the bromine source, while azobisisobutyronitrile (AIBN) initiates radical chain propagation in carbon tetrachloride at 80°C. The reaction achieves an 85% yield under optimized conditions, with strict temperature control preventing polybromination.
Key Parameters :
Purification and Isolation
Post-bromination, the crude product undergoes flash chromatography on silica gel (hexane/ethyl acetate, 4:1 v/v) to remove unreacted NBS and byproducts. Subsequent recrystallization in ethanol at -20°C yields crystalline product with >98% purity.
Table 1: Laboratory-Scale Bromination Optimization
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| NBS Equivalents | 1.2 | Maximizes mono-bromination |
| AIBN Loading | 0.1 eq | Sustains radical chain |
| Temperature | 80°C | Balances kinetics/stability |
Industrial Manufacturing
Continuous Flow Reactor Design
Industrial processes employ continuous flow reactors to enhance heat dissipation and reduce reaction time from 12 hours to 45 minutes. Tubular reactors with inline mixing ensure uniform reagent distribution, achieving 90% conversion per pass.
Process Analytical Technology (PAT) :
Solvent Recovery and Waste Mitigation
Carbon tetrachloride is recycled via fractional distillation, reducing solvent waste by 70%. Brominated byproducts are treated with aqueous sodium thiosulfate to neutralize residual bromine before disposal.
Table 2: Industrial vs. Laboratory-Scale Metrics
| Metric | Laboratory | Industrial |
|---|---|---|
| Throughput | 5 g/batch | 50 kg/day |
| Purity | >98% | >99.5% |
| Energy Consumption | 0.5 kWh/g | 0.1 kWh/g |
Mechanistic Insights
Radical Bromination Pathway
AIBN decomposes at 80°C to generate isobutyronitrile radicals , abstracting a hydrogen atom from the precursor’s methyl group. This produces a benzyl radical, which reacts with NBS to form the bromomethyl derivative. The trifluoromethylthio group’s electron-withdrawing nature stabilizes the transition state, favoring para-bromination.
Competing Side Reactions
- Di-bromination : Occurs at NBS excess >1.5 eq, mitigated by stoichiometric control.
- Oxidation of Trifluoromethylthio : Minimal under inert atmospheres (<2% sulfoxide formation).
Alternative Methodologies
Electrochemical Bromination
Recent advances propose electrochemical methods using NaBr as the bromine source, eliminating NBS. A platinum anode oxidizes bromide to bromine radicals, achieving 78% yield at 50°C. While promising, scalability remains limited by electrode fouling.
Photocatalytic Approaches
Visible-light-mediated bromination with eosin Y as a photocatalyst reduces energy input. This method operates at ambient temperature but requires prolonged irradiation (24 hours) for 70% yield.
Table 3: Bromination Method Comparison
| Method | Yield | Temperature | Scalability |
|---|---|---|---|
| Radical (NBS/AIBN) | 85% | 80°C | High |
| Electrochemical | 78% | 50°C | Moderate |
| Photocatalytic | 70% | 25°C | Low |
Purification Advancements
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC with a C18 column (acetonitrile/water gradient) resolves di-brominated impurities, achieving 99.9% purity for pharmaceutical applications.
Recrystallization Solvent Screening
Ethanol, isopropanol, and ethyl acetate were evaluated for recrystallization efficiency:
Table 4: Solvent Impact on Crystal Purity
| Solvent | Purity | Crystal Yield |
|---|---|---|
| Ethanol | 98% | 80% |
| Isopropanol | 95% | 85% |
| Ethyl Acetate | 90% | 70% |
Ethanol’s polarity optimally excludes non-polar contaminants, justifying its industrial adoption.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The presence of the carbonyl group allows for addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the bromomethyl group under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxides and reduced forms .
Scientific Research Applications
The compound 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one (C11H10BrF3OS) has a molecular weight of 327.16 g/mol . It is a synthetic organic compound with a unique molecular structure featuring a bromomethyl group and a trifluoromethylthio group attached to a phenyl ring, which contributes to its chemical properties and reactivity. Positional variations of these groups on the phenyl ring can significantly affect the compound's chemical properties, reactivity, and biological activity.
Potential Applications
The primary applications of this compound lie in its potential use in scientific research, particularly in pharmacology, due to its structural features that may allow interactions with biological targets.
Scientific Research:
- Pharmacology: The compound is a candidate for research in pharmacology. Its mechanism of action may involve enzyme inhibition or receptor binding, though specific biological pathways are not fully understood.
- Organic Synthesis: As a synthetic organic compound, it can be used as a raw material and preparation product in various chemical processes . Reactions involving this compound are typically facilitated by strong bases, oxidizing agents, or reducing agents, which influence the reaction pathways and products formed.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate biochemical pathways and cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Comparative Analysis of Structurally Related Compounds
Key Comparative Insights:
Isomerism Effects: The propan-2-one isomer (CAS 1803751-96-3) shares the same substituents as the target compound but differs in ketone position, which may influence enolate stability and reactivity in coupling reactions .
The para-substituted -SCF3 analog (CAS 1443326-76-8) lacks bromomethyl but exhibits a higher predicted boiling point (225.3°C), likely due to symmetrical molecular packing .
Reactivity and Synthetic Utility: Bromomethyl groups (e.g., target compound, CAS 1804232-60-7) enable nucleophilic substitutions, whereas their absence (e.g., CAS 1804102-74-6) limits such pathways .
Biological Activity
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound notable for its unique molecular structure, which includes a bromomethyl group and a trifluoromethylthio group. Its molecular formula is , with a molecular weight of approximately 327.16 g/mol . The compound’s distinctive features suggest potential biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The structural composition of this compound allows for various interactions with biological targets. The presence of the bromomethyl and trifluoromethylthio groups can influence the compound's reactivity and biological activity significantly .
| Property | Value |
|---|---|
| Molecular Formula | C11H10BrF3OS |
| Molecular Weight | 327.16 g/mol |
| CAS Number | 1806441-58-6 |
| Purity | ≥ 98% |
The biological activity of this compound is hypothesized to involve mechanisms such as enzyme inhibition or receptor binding. However, specific pathways and targets remain to be fully elucidated. The compound's structural features suggest it may interact with various enzymes or receptors, potentially leading to therapeutic applications .
Biological Activity Studies
Research has indicated that compounds with similar structural motifs exhibit significant biological activities, including anti-inflammatory and anticancer properties. For instance, studies on related trifluoromethylated compounds have shown promising results in inhibiting specific enzymes involved in inflammatory pathways .
Case Studies
- Inhibition Studies : A study focused on the inhibition of mPGES-1 (microsomal prostaglandin E synthase-1) demonstrated that structurally analogous compounds displayed potent inhibitory effects, suggesting that this compound could exhibit similar activity .
- Selectivity Profile : Another investigation into the selectivity of related compounds revealed significant differences in their inhibitory profiles against various prostanoid synthases, indicating that slight modifications in structure can lead to substantial changes in biological activity .
Research Findings
Recent findings suggest that the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which could contribute to its bioactivity. Moreover, the bromomethyl group may facilitate nucleophilic attack mechanisms, further influencing its interaction with biological targets .
Q & A
Basic: What are the common synthetic routes for 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Structure Formation : Start with a propanone backbone substituted with a trifluoromethylthio group at the phenyl ring. This may involve coupling reactions using thiolate nucleophiles with halogenated precursors (e.g., bromomethyl intermediates) .
Bromination : Introduce the bromomethyl group via electrophilic substitution or radical bromination. For example, bromine (Br₂) in chloroform can selectively brominate methyl groups adjacent to ketones under controlled conditions .
Purification : Column chromatography or recrystallization (e.g., from acetone/hexane mixtures) ensures high purity.
Key Considerations : Reaction temperature and stoichiometry are critical to avoid over-bromination or decomposition of the trifluoromethylthio group .
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : The bromomethyl group (-CH₂Br) appears as a singlet at ~4.3–4.5 ppm. The trifluoromethylthio (-SCF₃) group causes splitting in adjacent aromatic protons .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~200 ppm, while the -SCF₃ carbon appears at ~125–130 ppm (split due to coupling with fluorine) .
- X-ray Crystallography : Used to confirm molecular geometry and intermolecular interactions. Refinement protocols (e.g., riding models for H atoms) ensure accuracy .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern from bromine .
Advanced: How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
Methodological Answer:
Conflicts often arise from dynamic processes (e.g., rotational isomerism) or impurities. Strategies include:
- Variable-Temperature NMR : Cooling the sample to –40°C can "freeze" conformational changes, simplifying splitting patterns .
- DFT Calculations : Compare experimental ¹³C/¹H chemical shifts with computed values (e.g., using Gaussian 09 with B3LYP/6-31G* basis set) to identify discrepancies .
- Heteronuclear Correlation (HSQC/HMBC) : Resolve ambiguous assignments by tracing ¹H-¹³C coupling pathways .
Advanced: What strategies stabilize the trifluoromethylthio group during reactions?
Methodological Answer:
The -SCF₃ group is prone to oxidation and thermal degradation. Mitigation approaches:
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation to sulfonic acids .
- Low-Temperature Conditions : Maintain reactions below 0°C when using strong bases or oxidants .
- Protecting Groups : Temporarily protect the -SCF₃ group with silyl ethers (e.g., TBSCl) during harsh reactions .
Advanced: How does the bromomethyl group influence nucleophilic substitution reactions?
Methodological Answer:
The -CH₂Br group is highly electrophilic, enabling:
- SN2 Reactions : React with amines (e.g., piperidine) to form secondary amines. Steric hindrance from the adjacent trifluoromethylthio group may slow kinetics .
- Cross-Coupling : Participate in Suzuki-Miyaura reactions with arylboronic acids (Pd catalysis) to extend the aromatic system .
Experimental Design : Monitor reaction progress via TLC (Rf shift) or in situ IR for C-Br bond disappearance (~550 cm⁻¹) .
Advanced: Which DFT methods are suitable for modeling electronic properties?
Methodological Answer:
- Basis Sets : Use 6-311+G(d,p) for accurate electron density mapping of heavy atoms (Br, S, F) .
- Solvent Effects : Include a polarizable continuum model (PCM) for simulations in solvents like DCM or THF .
- AIM Theory : Analyze bond critical points to quantify interactions (e.g., S···Br halogen bonding) .
Basic: What are the storage and handling protocols?
Methodological Answer:
- Storage : Keep at –20°C in amber vials under inert gas to prevent light-/moisture-induced degradation .
- Handling : Use gloveboxes for air-sensitive steps (e.g., bromination). Quench waste with Na₂S₂O₃ to neutralize residual Br₂ .
Advanced: How to address low yields in large-scale synthesis?
Methodological Answer:
- Optimize Bromination : Use flow chemistry to control exothermic reactions and improve mixing .
- Catalytic Methods : Replace stoichiometric Br₂ with N-bromosuccinimide (NBS) and catalytic Lewis acids (e.g., FeCl₃) .
- Scale-Up Crystallization : Employ anti-solvent precipitation (e.g., adding hexane to acetone) for efficient purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
